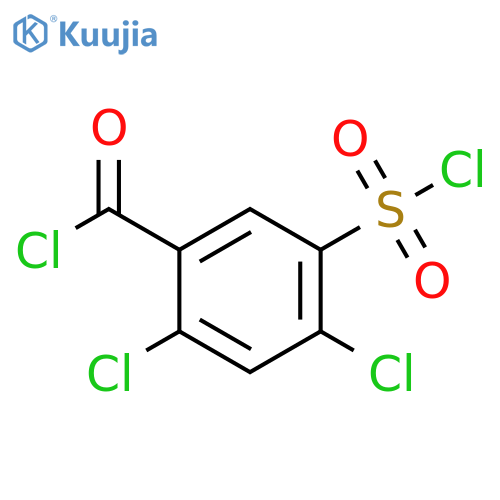

Cas no 866764-34-3 (2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride)

2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride 化学的及び物理的性質

名前と識別子

-

- Benzoyl chloride, 2,4-dichloro-5-(chlorosulfonyl)-

- 2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride

-

- MDL: MFCD31420890

- インチ: 1S/C7H2Cl4O3S/c8-4-2-5(9)6(15(11,13)14)1-3(4)7(10)12/h1-2H

- InChIKey: OEMVUPJFDMRMKJ-UHFFFAOYSA-N

- ほほえんだ: C(Cl)(=O)C1=CC(S(Cl)(=O)=O)=C(Cl)C=C1Cl

2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1087298-1g |

2,4-Dichloro-5-(chlorosulfonyl)benzoyl chloride |

866764-34-3 | 95% | 1g |

$898.0 | 2024-04-17 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01039296-1g |

2,4-Dichloro-5-(chlorosulfonyl)benzoyl chloride |

866764-34-3 | 95% | 1g |

¥6167.0 | 2024-04-18 | |

| Enamine | EN300-286600-0.1g |

2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride |

866764-34-3 | 0.1g |

$1106.0 | 2023-09-06 | ||

| Enamine | EN300-286600-5.0g |

2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride |

866764-34-3 | 5.0g |

$3645.0 | 2023-03-01 | ||

| Enamine | EN300-286600-1.0g |

2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride |

866764-34-3 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-286600-0.25g |

2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride |

866764-34-3 | 0.25g |

$1156.0 | 2023-09-06 | ||

| Enamine | EN300-286600-0.5g |

2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride |

866764-34-3 | 0.5g |

$1207.0 | 2023-09-06 | ||

| Enamine | EN300-286600-0.05g |

2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride |

866764-34-3 | 0.05g |

$1056.0 | 2023-09-06 | ||

| Enamine | EN300-286600-10.0g |

2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride |

866764-34-3 | 10.0g |

$5405.0 | 2023-03-01 | ||

| Enamine | EN300-286600-2.5g |

2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride |

866764-34-3 | 2.5g |

$2464.0 | 2023-09-06 |

2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride 関連文献

-

J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

-

Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065

2,4-dichloro-5-(chlorosulfonyl)benzoyl chlorideに関する追加情報

Introduction to 2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride (CAS No. 866764-34-3)

2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride, identified by the CAS number 866764-34-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of benzoyl chlorides, which are widely utilized as intermediates in the synthesis of various bioactive molecules. The unique structural features of this compound, particularly the presence of both chloro and chlorosulfonyl substituents, make it a versatile building block for the development of novel therapeutic agents.

The molecular structure of 2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride consists of a benzene ring substituted with two chlorine atoms at the 2- and 4-positions, and a chlorosulfonyl group at the 5-position. This arrangement imparts distinct reactivity patterns that are exploited in synthetic chemistry. The chlorosulfonyl group is particularly noteworthy, as it is a strong electrophile and can participate in nucleophilic substitution reactions, making it valuable for constructing complex molecular frameworks.

In recent years, there has been growing interest in exploring the applications of 2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride in medicinal chemistry. One of the most compelling areas of research involves its use as a precursor in the synthesis of heterocyclic compounds. Heterocycles are fundamental scaffolds in many pharmaceuticals due to their ability to mimic natural products and exhibit diverse biological activities. The reactivity of the chlorosulfonyl group allows for facile introduction of nitrogen-containing heterocycles, which are crucial for drug discovery.

Recent studies have demonstrated the utility of 2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride in the preparation of substituted pyrimidines and pyridines. These heterocycles have shown promise as inhibitors of enzymes involved in inflammatory pathways, making them attractive candidates for treating conditions such as arthritis and autoimmune diseases. The ability to functionalize these heterocycles at multiple positions using 2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride as an intermediate has opened up new avenues for structure-activity relationship (SAR) studies.

Another emerging application of this compound is in the development of photodynamic therapy (PDT) agents. PDT involves the use of photosensitizers that, upon activation by light, generate reactive oxygen species that damage target cells. The electron-withdrawing nature of the chlorosulfonyl group enhances the photophysical properties of derived compounds, making them more effective photosensitizers. Researchers have been exploring derivatives of 2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride to develop novel PDT agents with improved efficacy and selectivity.

The synthesis and optimization of 2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride have also been subjects of considerable interest. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound. For instance, recent developments in transition metal-catalyzed cross-coupling reactions have facilitated the introduction of additional functional groups onto the benzene ring without compromising yield or purity. These advancements have made it easier for researchers to access a wide range of derivatives for further investigation.

The role of computational chemistry in understanding the reactivity and properties of 2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride cannot be overstated. Molecular modeling techniques have provided valuable insights into how this compound interacts with biological targets at the molecular level. By predicting binding affinities and identifying key interaction sites, computational studies help guide experimental design and accelerate drug discovery efforts. This interdisciplinary approach has been particularly effective when combined with traditional synthetic strategies.

In conclusion,2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride (CAS No. 866764-34-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features enable diverse applications in medicinal chemistry, including the synthesis of heterocyclic bioactive molecules and photodynamic therapy agents. Continued advancements in synthetic methodologies and computational chemistry are expected to further expand its utility in drug development efforts worldwide.

866764-34-3 (2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride) 関連製品

- 179334-17-9(1-(2,3-difluorobenzyl)piperazine)

- 4055-72-5(5-Allyl-1-methoxy-2,3-dihydroxybenzene)

- 134594-22-2(5-methoxynaphthalene-1-carbaldehyde)

- 91857-96-4(5-(3-methylphenyl)-1H-pyrazol-4-amine)

- 1710821-09-2(3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid)

- 1806947-66-9(5-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-hydroxypyridine)

- 1803584-93-1(N-(3-phenoxypropyl)oxan-4-amine hydrochloride)

- 2137541-46-7(1-Propanesulfonamide, N-[1-(4-aminophenyl)-1-methylethyl]-)

- 1082844-32-3(1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one)

- 952107-73-2(Methyl 4-(4,4,4-trifluorobutanoyl)benzoate)